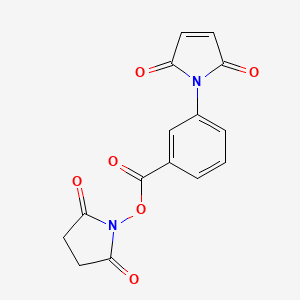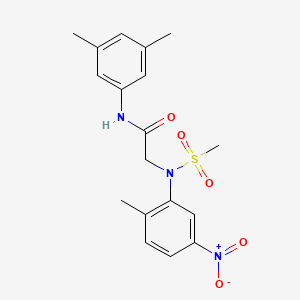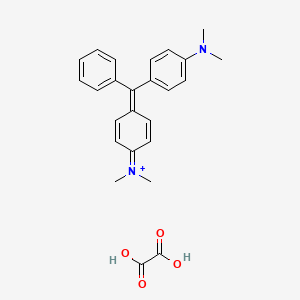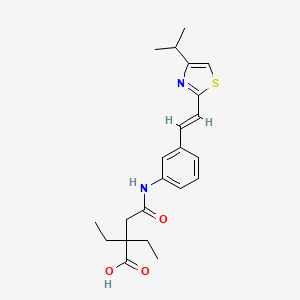
美通钠
描述
Metam-sodium is an organosulfur compound with the formula CH3NHCS2Na . It is a sodium salt of a dithiocarbamate . The compound exists as a colorless dihydrate, but most commonly it is encountered as an aqueous solution . It is used as a soil fumigant, pesticide, herbicide, and fungicide .
Synthesis Analysis
Metam-sodium is prepared by combining methylamine, carbon disulfide, and sodium hydroxide . It also arises from the reaction of methyl isothiocyanate and sodium thiolate .
Molecular Structure Analysis
The molecular formula of Metam-sodium is C2H4NNaS2 . The average mass is 129.180 Da and the monoisotopic mass is 128.968277 Da .
Chemical Reactions Analysis
Metam-sodium is a dithiocarbamate. Flammable gases are generated by the combination of thiocarbamates and dithiocarbamates with aldehydes, nitrides, and hydrides . Thiocarbamates and dithiocarbamates are incompatible with acids, peroxides, and acid halides .
Physical And Chemical Properties Analysis
Metam-sodium is a yellow to light yellow-green solution with an odor of amine and sulfur that varies in intensity . It reacts slowly upon dilution to produce toxic gases hydrogen sulfide and methylisothiocyanate . This reaction is accelerated by the addition of acid .
科学研究应用
Soil Fumigation for Pest Control
Metam-sodium is widely used as a soil fumigant for controlling nematodes, soil-borne diseases, and weeds. It is applied through various methods such as drip irrigation and surface spray to ensure effective pest control in agricultural settings .
Precision Agriculture
The compound’s application can be optimized using GPS-guided and site-specific application techniques. This approach enhances the accuracy of Metam-sodium distribution within the field, improving its efficacy and reducing waste .
Impact on Soil Microbial Communities
Research has explored the legacy effects of Metam-sodium on soil bacterial and fungal communities. Studies indicate that previous exposure to the compound can significantly influence microbial diversity and network interactions, which are crucial for soil health .
Parameters for Effective Application
Effective application of Metam-sodium depends on factors such as soil temperature, injection depth, and fumigation rate. Research has established guidelines for its application under different soil conditions to maximize its pest control efficacy .
Efficacy in Different Soil Temperatures
Studies suggest that Metam-sodium applications are highly effective at lower soil temperatures (2 to 5 °C) when the soil is wet. The compound’s effectiveness increases significantly at higher temperatures (around 15 °C), especially against certain pathogens like Verticillium dahliae microsclerotia .
安全和危害
Metam-sodium is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding release to the environment and wearing protective gloves, clothing, eye protection, and face protection .
作用机制
Target of Action
Metam-sodium, also known as Metham sodium, is primarily used as a soil fumigant, pesticide, herbicide, and fungicide . It targets a wide range of organisms including nematodes, soil-borne diseases, soil-borne insects, weeds, and germinating weed seeds and tubers . The mechanism of action associated with the pesticidal activity of the dithiocarbamates, the group to which Metam-sodium belongs, is the inhibition of metal-dependent and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals .
Mode of Action
Metam-sodium is a propesticide, which means it needs to decompose to generate the active pesticidal component, methyl isothiocyanate (MITC) . This decomposition occurs when Metam-sodium is exposed to the environment . MITC is highly volatile and fungitoxic , and it is this compound that interacts with the targets to exert the pesticidal effects.
Biochemical Pathways
The inhibition of metal-dependent and sulfhydryl enzyme systems suggests that multiple biochemical pathways could be affected, leading to the death or suppression of the target organisms .
Pharmacokinetics
The metabolic fate of Metam-sodium and its chief degradate, MITC, were assessed in an oral exposure study in rats. It was found that 83-86% of the Metam-sodium and 88-96% of the MITC was absorbed within 24 hours. In that time period, urinary excretion accounted for 33-54% of the Metam dose .
Result of Action
The primary result of Metam-sodium’s action is the control or suppression of a wide range of pests, including nematodes, soil-borne diseases, soil-borne insects, weeds, and germinating weed seeds and tubers . This leads to healthier crops and higher yields. Metam-sodium and its breakdown products also have a variety of molecular and cellular actions that could potentially explain health effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Metam-sodium. For example, soil temperature at the time of injection can affect the efficacy of Metam-sodium . Furthermore, environmental concerns regarding volatilization losses have led to restrictions on the use of Metam-sodium, prompting changes in application methods .
属性
IUPAC Name |
sodium;N-methylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS2.Na/c1-3-2(4)5;/h1H3,(H2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCCDDWKHLHPDF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-54-7 (Parent) | |
| Record name | Metam-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vaporooter | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2029167 | |
| Record name | Metam-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metam sodium (compounds, weed, killing, liquid) appears as a yellow to light yellow-green solution with an odor of amine and sulfur that varies in intensity., White crystals; [HSDB] Aqueous solution: Yellow to light yellow-green liquid with an odor of amine and sulfur; [CAMEO] White solid with an odor of sweet onions; [EFSA] White crystals; [Aldrich MSDS] | |
| Record name | METAM SODIUM (COMPOUNDS, WEED, KILLING, LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Metam-sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 110 °C /Commercial product/ | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Crystals; anhydrous at 130 °C; moderately sol in alcohol; 72.2 g/100 mL water at 20 °C; moderately sol in alcohol; sparingly sol in other solvents; unpleasant odor, similar to that of disulfide. /Sodium methyldithiocarbamate dihydrate/, Moderately soluble in alcohol; stable in concentrated aqueous solution but decomposes in dilute aqueous solutions, In acetone, ethanol, kerosene, xylene < 5 g/L. Practically insoluble in most other organic solvents., In water, 7.22X10+5 mg/L at 20 °C | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Non-volatile | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Metam-sodium | |
Color/Form |
White crystals, White crystalline solid | |
CAS RN |
137-42-8, 6734-80-1 | |
| Record name | METAM SODIUM (COMPOUNDS, WEED, KILLING, LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Metam-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vaporooter | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metam-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metam-sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbamodithioic acid, methyl-, monosodium salt, dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAM-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CD7UKN224 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes without melting | |
| Record name | SODIUM METHYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of metham sodium?
A1: Metham sodium rapidly decomposes in soil to form methyl isothiocyanate (MITC), a volatile and highly toxic compound. [, , , , , ] MITC is the primary active agent responsible for metham sodium's biocidal activity. [, ]
Q2: How does methyl isothiocyanate (MITC) exert its biocidal effects?
A2: MITC is a potent alkylating agent that disrupts cellular processes by reacting with various biomolecules, including proteins, nucleic acids, and enzymes, ultimately leading to the death of target organisms.
Q3: Against which soilborne pests and diseases is metham sodium effective?
A3: Research demonstrates metham sodium's effectiveness against a broad spectrum of soilborne pests, including nematodes (Meloidogyne spp., Pratylenchus penetrans), fungi (Fusarium oxysporum, Pythium spp., Rhizoctonia solani, Sclerotium rolfsii, Verticillium dahliae), weeds (Palmer amaranth, large crabgrass, yellow nutsedge), and other soilborne diseases in various crops. [, , , , , , , , , , , , , ]
Q4: How does the application method of metham sodium influence its efficacy?
A4: The efficacy of metham sodium is influenced by the application method and environmental factors. For instance, chisel-injected applications tend to provide better control of root-knot nematodes compared to drip applications. [] Tarping after application helps maintain higher concentrations of MITC in the soil, leading to increased efficacy. [, , ]
Q5: Are there variations in the sensitivity of different organisms to metham sodium?
A5: Yes, research suggests varying levels of sensitivity to metham sodium and MITC among different species and even isolates within the same species. [, ] For instance, some Calonectria species exhibited greater sensitivity to dazomet and metam-sodium compared to others. []
Q6: What are some alternatives to metham sodium for soil fumigation?
A6: Researchers are actively exploring alternatives to metham sodium due to environmental and health concerns. Some potential alternatives include:
- Other fumigants: Chloropicrin, 1,3-dichloropropene, iodomethane (pending registration), and dazomet have been investigated as alternatives, often in combination with other chemicals. [, , , , , , ]
- Biofumigants: Incorporating Brassica species, like Indian mustard (Brassica juncea) and canola (Brassica napus), into the soil has shown potential for suppressing soilborne pests. [, , , ]
- Soil solarization: This non-chemical method involves covering the soil with transparent plastic to trap solar heat, which can be effective against some pests. []
Q7: How effective are these alternatives compared to metham sodium?
A7: While some alternatives show promise, they often lack the consistent broad-spectrum control offered by metham sodium. [, ] For instance, 1,3-dichloropropene plus chloropicrin provided good nematode and fungi control in most studies but exhibited inconsistent performance. [] Biofumigants and solarization generally demonstrate lower efficacy compared to chemical fumigants. [, , ]
Q8: What are the primary safety concerns associated with metham sodium?
A8: Metham sodium and its breakdown product MITC are highly toxic and can pose significant health risks to humans. [, , , ] Exposure can cause eye and respiratory irritation, headaches, nausea, and in severe cases, even death. [, , ] Drift following application is a major cause of non-occupational exposures. []
Q9: How does the application method influence the environmental impact of metham sodium?
A9: Application methods significantly impact the environmental fate of metham sodium. Shallow injection followed by rototillage resulted in higher cumulative emissions of MITC (17-34%) compared to deeper injection (up to a few percent). []
Q10: What strategies can mitigate the negative impacts of metham sodium?
A10: Mitigation strategies include:
- Optimizing application methods: Deep injection and immediate tarp covering can reduce MITC emissions. [, , ]
- Monitoring air quality: Monitoring air concentrations of MITC during and after application can help assess exposure risks and guide mitigation efforts. [, ]
Q11: What is the molecular formula and weight of metham sodium?
A11: Metham sodium has a molecular formula of C2H4NS2Na and a molecular weight of 129.18 g/mol.
Q12: Is there information on the spectroscopic data for metham sodium?
A12: The provided research papers primarily focus on the practical applications and impact of metham sodium. Detailed spectroscopic data is not included in these studies.
Q13: What is known about the stability and formulation of metham sodium?
A13: Metham sodium degrades rapidly in soil, breaking down into MITC and other byproducts. [, , ] It is typically formulated as a liquid solution for application. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)
![2,2'-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole]](/img/structure/B1676254.png)


![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)







